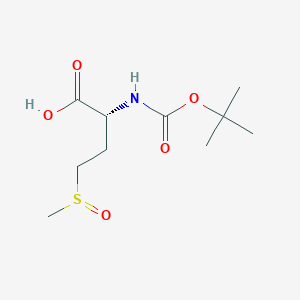
Boc-D-methionine sulfoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-methionine sulfoxide is a derivative of methionine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of D-methionine, which has been oxidized to form a sulfoxide. This compound is commonly used in peptide synthesis and serves as a building block for various biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-methionine sulfoxide typically involves the oxidation of Boc-D-methionine. The oxidation can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the controlled addition of oxidizing agents and real-time monitoring of reaction conditions to optimize the production scale.
Types of Reactions:
Oxidation: Boc-D-methionine can be oxidized to this compound using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: this compound can be reduced back to Boc-D-methionine using reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield D-methionine sulfoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, low temperatures.
Reduction: Dithiothreitol, sodium borohydride, aqueous or organic solvents.
Deprotection: Trifluoroacetic acid, dichloromethane.
Major Products:
Oxidation: this compound.
Reduction: Boc-D-methionine.
Deprotection: D-methionine sulfoxide.
科学研究应用
Boc-D-methionine sulfoxide has several applications in scientific research:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis to improve the solubility and yield of hydrophobic and aggregation-prone peptides.
Biological Studies: The compound is used to study the effects of methionine oxidation and reduction in proteins, which is relevant in understanding oxidative stress and aging.
Medical Research: It is utilized in the development of therapeutic peptides and in the study of neurodegenerative diseases like Alzheimer’s disease.
Industrial Applications: this compound is used in the production of specialized peptides for pharmaceuticals and biotechnology industries.
作用机制
Boc-D-methionine sulfoxide exerts its effects primarily through its role in peptide synthesis and protein modification. The oxidation of methionine to methionine sulfoxide can alter the structure and function of proteins, affecting cellular signaling pathways and protein stability . The methionine sulfoxide reductase system can reduce methionine sulfoxide back to methionine, thereby regulating the levels of oxidized methionine in cells and maintaining protein function .
相似化合物的比较
Methionine sulfoxide: The non-protected form of methionine sulfoxide, which lacks the Boc protecting group.
Methionine sulfone: A further oxidized form of methionine, where the sulfur atom is fully oxidized to a sulfone.
Boc-L-methionine sulfoxide: The L-enantiomer of Boc-methionine sulfoxide, which has different stereochemistry compared to the D-enantiomer.
Uniqueness: Boc-D-methionine sulfoxide is unique due to its specific stereochemistry (D-enantiomer) and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis for improving solubility and yield of difficult peptides . The compound’s ability to undergo reversible oxidation and reduction also makes it valuable in studying oxidative stress and protein function .
属性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSDTYGQCVACMH-UFEDUZHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCS(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
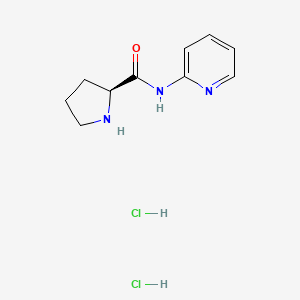
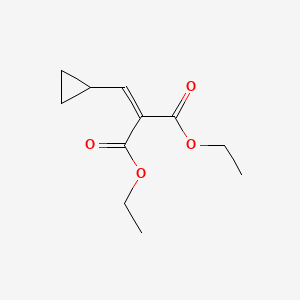
![1-[2-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride](/img/structure/B8099011.png)
![2-Amino-1-[4-(dimethylamino)phenyl]ethanone 2HCl](/img/structure/B8099016.png)
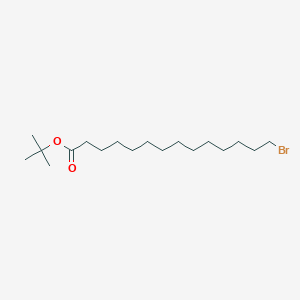
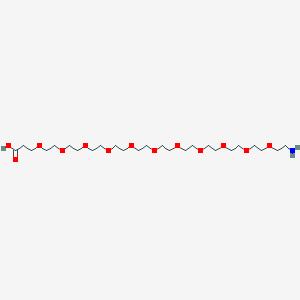
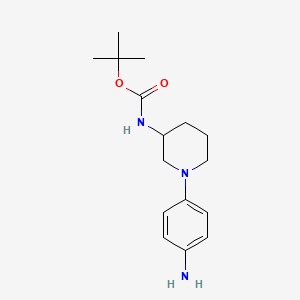
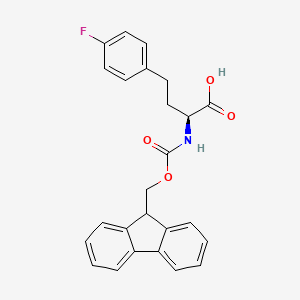
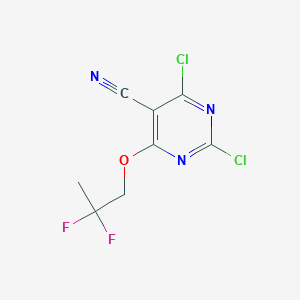
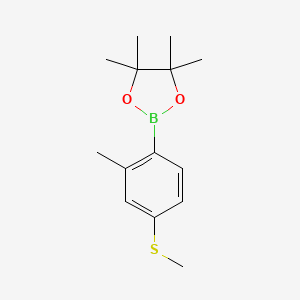
![2-[(4-Phenoxyphenyl)methyl]propanedioic acid](/img/structure/B8099058.png)
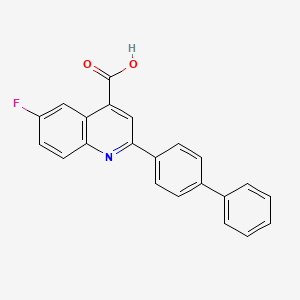
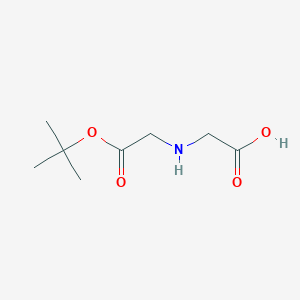
![Methyl 7-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B8099097.png)
